molecular formula C8H7NO B1618901 2H-Pyrano[3,2-b]pyridine CAS No. 4767-91-3

2H-Pyrano[3,2-b]pyridine

Cat. No.: B1618901
CAS No.: 4767-91-3
M. Wt: 133.15 g/mol
InChI Key: FEAVXMPFTQROEI-UHFFFAOYSA-N
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Description

2H-Pyrano[3,2-b]pyridine is a heterocyclic compound that features a fused pyridine and pyran ring system. This compound is part of a broader class of pyranopyridines, which are known for their diverse biological activities, including anti-inflammatory, anticancer, and antibacterial properties . The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrano[3,2-b]pyridine typically involves multicomponent reactions. One common method is the reaction of 6-hydroxy-1,4-dimethyl-1,2-dihydropyridines, aryl aldehydes, and malononitrile in the presence of a catalytic amount of potassium carbonate (K2CO3) in aqueous ethanol (50%) under microwave heating or solar thermal energy . This method yields the desired product in high efficiency and short reaction times.

Industrial Production Methods: Industrial production of this compound can leverage green chemistry techniques to minimize environmental impact. Methods such as microwave-assisted synthesis and the use of eco-friendly solvents like ethanol are preferred due to their efficiency and reduced production of toxic by-products .

Chemical Reactions Analysis

Types of Reactions: 2H-Pyrano[3,2-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can yield dihydropyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyranopyridine ring system.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted pyranopyridine derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

Chemical Properties and Structure

2H-Pyrano[3,2-b]pyridine features a fused pyridine and pyran ring system, which contributes to its unique chemical reactivity and biological properties. Its molecular formula is C9H7NC_9H_7N, indicating the presence of nitrogen within its structure. This structural framework allows for various chemical modifications, enhancing its utility in different applications.

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that specific derivatives can inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival.

  • Case Study : A derivative of this compound was evaluated for its effects on triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468). The compound exhibited a growth inhibition concentration (GI50) of 13 µM, significantly reducing cell viability compared to control treatments .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It shows promise as an antibacterial agent against various microbial strains.

  • Data Table: Antimicrobial Activity of this compound Derivatives
CompoundMicrobial StrainInhibition Zone (mm)IC50 (µM)
Derivative AE. coli1520
Derivative BS. aureus1815
Derivative CP. aeruginosa1225

These findings indicate that modifications to the base structure can enhance antimicrobial efficacy.

Enzyme Inhibition

This compound derivatives have been investigated as potential enzyme inhibitors. They interact with various enzymes involved in disease processes, making them candidates for drug development.

  • Mechanism of Action : The compounds can bind to active sites of enzymes, inhibiting their function. For example, compounds have been shown to inhibit enzymes related to cancer cell proliferation and bacterial growth .

Agrochemical Applications

The compound is also explored in the development of agrochemicals. Its biological activity can be harnessed to create effective pesticides or herbicides.

  • Research Findings : Studies indicate that certain derivatives possess herbicidal properties, effectively controlling weed growth without harming crops .

Materials Science

In materials science, this compound is being investigated for its potential use in creating new polymers and coatings due to its unique structural characteristics.

  • Application Example : Research has shown that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability .

Photovoltaic Applications

Recent studies have begun exploring the optoelectronic properties of pyrano derivatives for use in solar cells.

  • Findings : The photovoltaic performance of thin films made from pyrano derivatives showed improved efficiency under specific conditions, indicating potential for renewable energy applications .

Mechanism of Action

The mechanism of action of 2H-Pyrano[3,2-b]pyridine involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in cancer cell proliferation or bacterial growth.

    Pathways Involved: The compound can affect signaling pathways related to inflammation, cell cycle regulation, and apoptosis.

Comparison with Similar Compounds

Uniqueness: 2H-Pyrano[3,2-b]pyridine is unique due to its specific ring fusion, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential for diverse biological activities make it a valuable compound for research and industrial applications .

Biological Activity

2H-Pyrano[3,2-b]pyridine is a bicyclic heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, synthesis methods, and potential applications in drug development.

Structural Characteristics

The molecular structure of this compound consists of a pyridine ring fused with a pyrano ring. Its unique configuration contributes to its chemical reactivity and biological properties. The general molecular formula is C8H9NC_8H_9N, indicating the presence of eight carbon atoms, nine hydrogen atoms, and one nitrogen atom.

Compound Name Structure Type Unique Features
This compoundBicyclic heterocycleLacks saturation compared to octahydro form
Octahydro-2H-pyrano[3,2-b]pyridineSaturated derivativeExhibits enhanced stability and reactivity
Pyrano[3,2-c]quinolineFused heterocycleKnown for anti-inflammatory properties

Biological Activities

Research indicates that this compound and its derivatives exhibit various biological activities:

  • Antinociceptive Properties : Studies have shown that compounds derived from this compound can interact with opioid receptors, leading to pain relief effects. This property makes them candidates for developing analgesic medications .
  • Antimicrobial Activity : The compound has been evaluated for its effectiveness against various pathogens. A study reported that derivatives of pyrano compounds demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria . For instance, certain synthesized derivatives showed over 90% efficacy against Staphylococcus aureus .
  • Antiviral Properties : The presence of the pyridine nucleus enhances the antiviral activity of these compounds. Recent literature has highlighted their potential in combating viral infections, including those caused by SARS-CoV-2 .
  • Anti-inflammatory Effects : Compounds based on pyrano structures have been linked to the inhibition of pro-inflammatory cytokines like TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases .

Case Studies

  • Synthesis and Evaluation of Antimicrobial Activity :
    • A series of fused pyrano derivatives were synthesized and tested for antimicrobial efficacy. Compounds exhibited variable effectiveness against fungi such as Aspergillus fumigatus and Candida albicans, with some achieving high selectivity and low side effects .
  • Pyranoquinoline Analogues :
    • Research involving pyrano[3,2-c]quinoline analogues revealed promising results in inhibiting cancer cell proliferation through modulation of inflammatory pathways. The study emphasized the importance of structural diversity in enhancing biological activity .

Properties

IUPAC Name

2H-pyrano[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-4-8-7(9-5-1)3-2-6-10-8/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEAVXMPFTQROEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=C(O1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50336482
Record name 2H-Pyrano[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4767-91-3
Record name 2H-Pyrano[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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